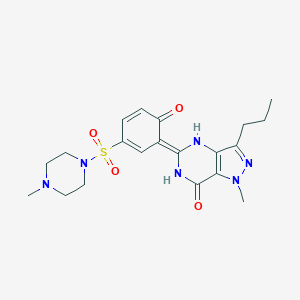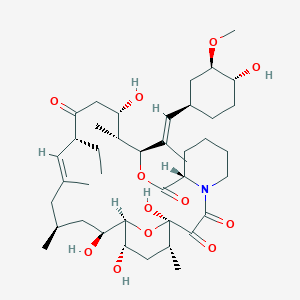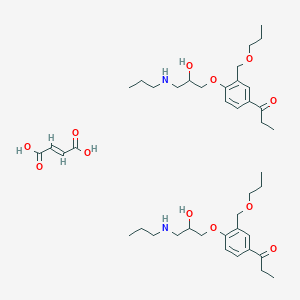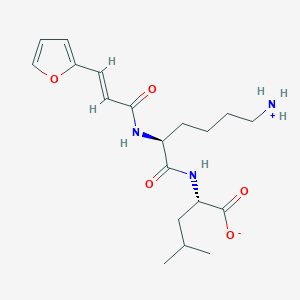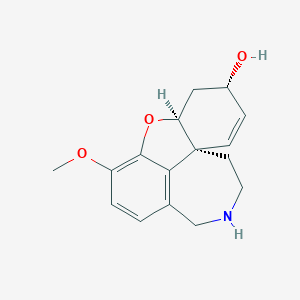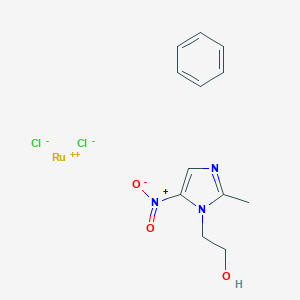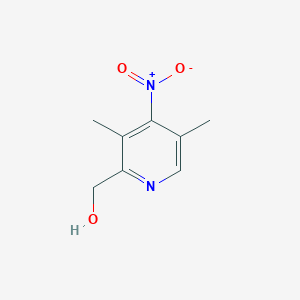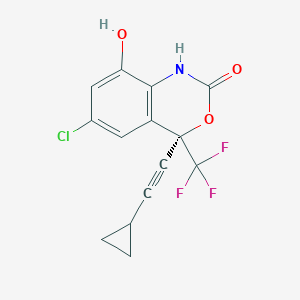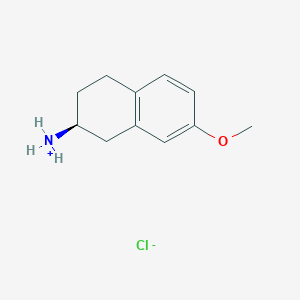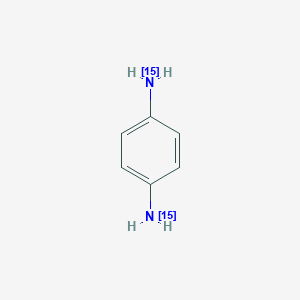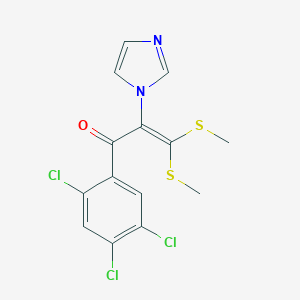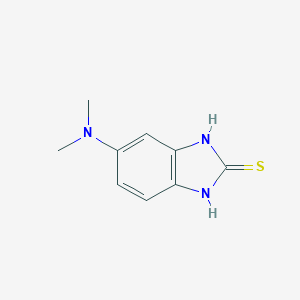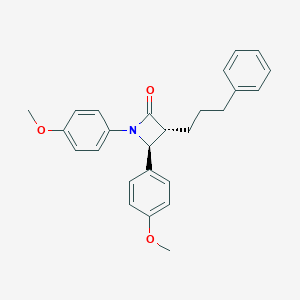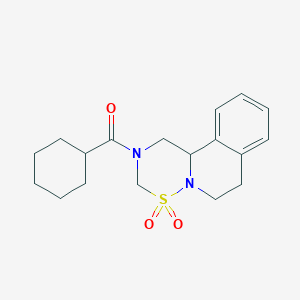
Tizanox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tizanox, also known as tizanidine, is a muscle relaxant drug that is used to treat spasticity, a condition characterized by muscle stiffness and involuntary muscle contractions. Tizanox is commonly prescribed for patients with multiple sclerosis, spinal cord injuries, and other neurological disorders.
Aplicaciones Científicas De Investigación
Tizanox has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that Tizanox can reduce muscle tone and spasticity in patients with multiple sclerosis, spinal cord injuries, and cerebral palsy. Tizanox has also been investigated for its potential to treat chronic pain, migraine headaches, and other conditions that involve muscle spasms.
Mecanismo De Acción
Tizanox works by binding to alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This results in a decrease in muscle tone and spasticity. Tizanox also has some analgesic properties, which may contribute to its effectiveness in treating chronic pain.
Efectos Bioquímicos Y Fisiológicos
Tizanox has a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure and heart rate, which may be beneficial for patients with hypertension or other cardiovascular conditions. Tizanox can also cause sedation and drowsiness, which may be a side effect in some patients. Additionally, Tizanox can cause dry mouth, dizziness, and weakness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tizanox has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to administer and can be used in a variety of animal models. Tizanox can also be used in combination with other drugs to investigate potential synergistic effects. However, one limitation is that Tizanox can have variable effects depending on the animal model and experimental conditions. Additionally, Tizanox can have some side effects that may confound experimental results.
Direcciones Futuras
There are a number of future directions for research on Tizanox. One area of interest is investigating the potential of Tizanox for treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is investigating the potential of Tizanox for treating chronic pain and other conditions that involve muscle spasms. Additionally, there is interest in developing new formulations of Tizanox that may improve its efficacy and reduce side effects.
Métodos De Síntesis
Tizanox is synthesized by a multi-step process that involves the reaction of 4-chlorobenzhydrol with 2,3-dimethylsuccinic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with thionyl chloride to form the final product, Tizanox hydrochloride. The synthesis of Tizanox hydrochloride is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Propiedades
Número CAS |
147687-38-5 |
|---|---|
Nombre del producto |
Tizanox |
Fórmula molecular |
C18H24N2O3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
cyclohexyl-(4,4-dioxo-3,6,7,11b-tetrahydro-1H-[1,2,5]thiadiazino[3,2-a]isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H24N2O3S/c21-18(15-7-2-1-3-8-15)19-12-17-16-9-5-4-6-14(16)10-11-20(17)24(22,23)13-19/h4-6,9,15,17H,1-3,7-8,10-13H2 |
Clave InChI |
YBCHDBKDRBCGTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
SMILES canónico |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
Sinónimos |
2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-2H-1,2,5-thiadiazino(3,2-a)isoquinoline-4,4-dioxide G-1587 thysanox tizanox |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




